2-Butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl chloride
CAS No.: 101749-72-8
Cat. No.: VC18843832
Molecular Formula: C13H12ClNO3
Molecular Weight: 265.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101749-72-8 |
|---|---|
| Molecular Formula | C13H12ClNO3 |
| Molecular Weight | 265.69 g/mol |
| IUPAC Name | 2-butyl-1,3-dioxoisoindole-5-carbonyl chloride |
| Standard InChI | InChI=1S/C13H12ClNO3/c1-2-3-6-15-12(17)9-5-4-8(11(14)16)7-10(9)13(15)18/h4-5,7H,2-3,6H2,1H3 |
| Standard InChI Key | XWEVXKGPLWERJC-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a bicyclic isoindole core with two ketone groups at positions 1 and 3, forming a 1,3-dioxoisoindoline system. A butyl chain is attached to the nitrogen atom at position 2, while a carbonyl chloride group occupies position 5 of the aromatic ring . This arrangement confers both lipophilicity (via the butyl group) and electrophilicity (via the carbonyl chloride), enabling diverse chemical reactivity.
Physicochemical Characteristics
Key physicochemical properties include:
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Molecular weight: 265.69 g/mol
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Polar surface area: ~113 Ų (estimated from analogous structures)
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LogP: ~0.88 (indicating moderate lipophilicity)
The carbonyl chloride group () is highly reactive toward nucleophiles, making the compound moisture-sensitive and requiring anhydrous handling conditions.
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis typically involves derivatization of 2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (CAS 96296-39-8) through chlorination. A plausible route includes:
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Carboxylic acid activation: Treatment with thionyl chloride () or oxalyl chloride () in dichloromethane at 0–25°C.
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Chlorine substitution: Replacement of the hydroxyl group in the carboxylic acid with a chloride, yielding the carbonyl chloride .
This method aligns with protocols for analogous compounds, where chloroacetyl chloride is used to acylate nitrogen-containing heterocycles .
Reactivity Profile
The carbonyl chloride group undergoes nucleophilic acyl substitution with:
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Alcohols: Generates esters, applicable in polymer chemistry.
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Grignard reagents: Produces ketones after hydrolysis .
Comparative studies show that the butyl substituent enhances solubility in nonpolar solvents compared to unsubstituted isoindole derivatives .
Applications in Organic Synthesis
Intermediate in Heterocyclic Chemistry
The compound serves as a precursor for:
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Spirocyclic compounds: Reaction with 1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione yields structurally complex spiro derivatives (e.g., ) with potential bioactivity .
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Piperazine conjugates: Coupling with N-arylpiperazines generates molecules evaluated for cyclooxygenase (COX) inhibition .
Comparison with Related Compounds
Table 1 highlights key differences between 2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl chloride and its analogs:
The carbonyl chloride derivative exhibits superior reactivity in acyl transfer reactions compared to its carboxylic acid counterpart, albeit with greater sensitivity to hydrolysis .
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